N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole moiety, a thiazole ring, and an acetamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multiple steps. One common method involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Coupling of the Indole and Thiazole Rings: The final step involves coupling the indole and thiazole rings through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
- Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide)
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its combination of an indole moiety and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C22H21N3O2S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C22H21N3O2S/c1-27-19-7-8-20-17(13-19)9-11-25(20)12-10-23-21(26)14-18-15-28-22(24-18)16-5-3-2-4-6-16/h2-9,11,13,15H,10,12,14H2,1H3,(H,23,26) |
InChI Key |
FBQOHOFRSNGTFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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